4-(4-Aminoanilino)-2,5-dimethylphenol
Description
4-(4-Aminoanilino)-2,5-dimethylphenol is a phenolic derivative featuring a para-substituted aniline group and two methyl substituents at positions 2 and 5 of the phenol ring. The compound’s structure suggests utility in pharmaceuticals, agrochemicals, or dyes, given the reactivity of its amino and hydroxyl groups .
Properties
CAS No. |
57524-22-8 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-aminoanilino)-2,5-dimethylphenol |
InChI |
InChI=1S/C14H16N2O/c1-9-8-14(17)10(2)7-13(9)16-12-5-3-11(15)4-6-12/h3-8,16-17H,15H2,1-2H3 |
InChI Key |
OKZWWMRKAQOBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminoanilino)-2,5-dimethylphenol can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 2,5-dimethylphenol under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of 2,5-dimethylphenol with 4-aminobenzene under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminoanilino)-2,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-(4-Aminoanilino)-2,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminoanilino)-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-(4-Aminoanilino)-2,5-dimethylphenol with Analogs
Key Observations :
- Substituent Positioning: The placement of amino and methyl groups significantly influences reactivity. For example, 4-Amino-3,5-dimethylphenol (C₈H₁₁NO) has a sterically hindered amino group due to adjacent methyl groups, reducing its nucleophilicity compared to this compound .
- Functional Group Diversity: 4-(Aminomethyl)phenol (C₇H₉NO) lacks the anilino linkage but shares a para-substituted amino group, suggesting comparable solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
